molecular formula C20H26N4O B5503377 3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide

3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide

Cat. No. B5503377
M. Wt: 338.4 g/mol
InChI Key: KEWKGHIGMWOBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Stereoisomer Synthesis : The compound 6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, which is structurally related to the compound , involves the synthesis of four stereoisomers due to its two asymmetric centers. Each stereoisomer exhibits different pharmacological profiles, highlighting the complexity and importance of precise synthesis methods in deriving specific biological activities (Howson et al., 1988).

Molecular Structure Analysis

  • Structure-Function Relationship : The structure of related compounds is dominated by the presence of double hydrogen bonding and intramolecular charge transfer. This plays a significant role in determining the function and potential applications of the compound (Hanna & Girges, 1990).

Chemical Reactions and Properties

  • Cyclization Reactions : Compounds with similar structures undergo various cyclization reactions, leading to the formation of different heterocyclic skeletons. The type of acid catalyst and reaction conditions employed significantly influence the resulting product (Shikhaliev et al., 2008).

Physical Properties Analysis

  • Crystal Structure : The crystal and molecular structures of related compounds, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, provide insights into the compound's physical properties. Such analyses reveal rigid, bentrod-like conformations and head-to-head dimerization in crystals, which are important for understanding the compound's behavior in different environments (Koyano et al., 1986).

Chemical Properties Analysis

  • Reactivity with Other Chemicals : The reactivity of similar compounds with different chemical agents, such as tosyl isocyanate, leads to the formation of various derivatives. This reactivity is influenced by the carbon and nitrogen substituents in the compound, highlighting the compound's versatile chemical nature (Romussi et al., 1986).

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study detailed the facile synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting their potent antibacterial and antifungal activities. These compounds, synthesized through reactions involving cyclohexanone and other reagents, demonstrated significant antimicrobial potency, suggesting their potential as templates for developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).

Synthesis and Biological Activity of Stereoisomers

Another research focused on the synthesis of the stereoisomers of a related compound, demonstrating a novel combination of vasodilation and beta-adrenergic antagonist activity. This study provided evidence for the diverse pharmacological profiles of each stereoisomer, suggesting the importance of stereochemistry in the development of therapeutics (Howson et al., 1988).

Antiulcer Agents and Gastric Antisecretory Properties

Research on substituted imidazo[1,2-a]pyridines and analogs identified compounds with gastric antisecretory and cytoprotective properties. These findings could pave the way for new antiulcer agents, emphasizing the therapeutic potential of such compounds in managing gastrointestinal disorders (Kaminski et al., 1987).

properties

IUPAC Name

3-cyclohexyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h7,9-13,16H,2-6,8,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWKGHIGMWOBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.